molecular formula C9H10Cl2O B2988691 1-(2,6-Dichlorophenyl)propan-1-ol CAS No. 835925-30-9

1-(2,6-Dichlorophenyl)propan-1-ol

Cat. No.: B2988691
CAS No.: 835925-30-9
M. Wt: 205.08
InChI Key: DNYNWOGJNPYFFD-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-1-ol is an organic compound characterized by a dichlorophenyl group attached to a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichlorophenyl)propan-1-ol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 2,6-dichlorobenzene with propyl magnesium bromide followed by hydrolysis.

  • Reductive Amination: Starting with 2,6-dichlorobenzaldehyde and reacting it with propylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale Grignard reactions or reductive amination processes. These methods are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)propan-1-ol undergoes various types of chemical reactions:

  • Oxidation: Can be oxidized to 1-(2,6-dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, sodium dichromate.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Strong nucleophiles like sodium hydroxide, reaction conditions often involve elevated temperatures.

Major Products Formed:

  • Oxidation: 1-(2,6-dichlorophenyl)propanoic acid.

  • Reduction: 1-(2,6-dichlorophenyl)propane.

  • Substitution: Various dichlorophenyl-substituted alcohols or ethers.

Scientific Research Applications

1-(2,6-Dichlorophenyl)propan-1-ol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its pharmacological effects, particularly in the development of new drugs.

  • Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2,6-Dichlorophenyl)ethanol

  • 1-(2,6-Dichlorophenyl)propanoic acid

  • 1-(2,6-Dichlorophenyl)butanol

Properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYNWOGJNPYFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (880 mg, 5.03 mmol) in THF (10 mL) was added EtMgCl/THF (2.0 M, 3 mL, 6.0 mmol) at 0° C. under nitrogen, the resulting mixture was allowed to warm to rt and stirred at rt overnight. The mixture was quenched with sat. aq. NH4Cl (5 mL) at 0° C., then diluted with Et2O (50 mL), the organic phase was washed with brine (20 mL), and dried over anhydrous sodium sulfate. The residue was purified by silica gel chromatography (Hex:EtOAc=80:20) to give the title compound as a colorless oil. 1H NMR (CDCl3): δ=1.00 (t, J=7.4 Hz, 3H), 1.95-2.11 (m, 2H), 2.82 (d, J=10.4 Hz, 1H, —OH), 5.34 (m, 1H), 7.13 (t, J=7.6 Hz, 1H), 7.29 (d, J=7.8 Hz, 2H.)
Quantity
880 mg
Type
reactant
Reaction Step One
Name
EtMgCl THF
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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